3-Amino-6-chloroisoindol-1-one
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Overview
Description
3-Amino-6-chloroisoindol-1-one is a heterocyclic compound that features an isoindole core substituted with an amino group at the third position and a chlorine atom at the sixth position
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 3-amino-6-chloroisoindol-1-one, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The mode of action generally reflects the key and obligatory steps through which a chemical interacts with the organism and the organism’s response . For indole derivatives, this often involves interactions with various receptors, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects can vary widely depending on the specific biological activity being exerted.
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects can be expected to be diverse and dependent on the specific biological activity being exerted .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-chloroisoindol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-4-chlorobenzoic acid with phosgene, followed by cyclization to form the isoindole ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoindole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products:
Oxidation: Oxo derivatives of the isoindole ring.
Reduction: Reduced isoindole derivatives.
Substitution: Substituted isoindole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
3-Amino-6-chloroisoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 3-Amino-5-chloroisoindol-1-one
- 3-Amino-6-bromoisoindol-1-one
- 3-Amino-6-fluoroisoindol-1-one
Comparison: 3-Amino-6-chloroisoindol-1-one is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different halogen substitutions, it may exhibit distinct chemical and biological properties, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
3-amino-6-chloroisoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-4-1-2-5-6(3-4)8(12)11-7(5)10/h1-3H,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLICXIFDRLZSGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)N=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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